molecular formula C6H8LiN3O2 B6193658 lithium(1+) 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 2758002-57-0

lithium(1+) 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6193658
CAS No.: 2758002-57-0
M. Wt: 161.1
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Description

Lithium(1+) 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a lithium ion, an ethyl group, a methyl group, and a carboxylate group attached to the triazole ring

Preparation Methods

The synthesis of lithium(1+) 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions. The carboxylate group can be introduced via carboxylation reactions.

    Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the triazole derivative with a lithium source, such as lithium hydroxide or lithium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Lithium(1+) 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized triazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring. Common reagents include halides and amines.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.

Scientific Research Applications

Lithium(1+) 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium(1+) 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The triazole ring can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Lithium(1+) 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Lithium(1+) 5-methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a similar structure but differs in the position and type of substituents on the triazole ring. It is used in similar applications but may have different chemical properties and reactivity.

    Methyl-1H-1,2,4-triazole-3-carboxylate: This compound lacks the lithium ion and has different substituents, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the lithium ion, which imparts distinct chemical and biological properties.

Properties

CAS No.

2758002-57-0

Molecular Formula

C6H8LiN3O2

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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